molecular formula C6H9NO4 B13817454 (1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide

(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide

Cat. No.: B13817454
M. Wt: 159.14 g/mol
InChI Key: VGIKXTUKWRFBDL-HCRRSRSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclohexane core, which includes two hydroxyl groups and a carboxamide functional group. The stereochemistry of the compound is specified by the (1R,2S,4R,5R) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of hydroxyl and carboxamide groups through selective reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carboxamide group may produce primary amines.

Scientific Research Applications

(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Oxcarbazepine: A compound with a similar bicyclic structure but different functional groups.

    Lorazepam: Another compound with a bicyclic core, used for its pharmacological effects.

Uniqueness

(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[310]hexane-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C6H9NO4/c7-5(9)6(10)1-2(8)3-4(6)11-3/h2-4,8,10H,1H2,(H2,7,9)/t2-,3-,4-,6+/m1/s1

InChI Key

VGIKXTUKWRFBDL-HCRRSRSNSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@H]([C@@]1(C(=O)N)O)O2)O

Canonical SMILES

C1C(C2C(C1(C(=O)N)O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.